molecular formula C12H16N2O4 B8660005 4-(1-Ethyl-propylamino)-3-nitro-benzoic acid CAS No. 691363-43-6

4-(1-Ethyl-propylamino)-3-nitro-benzoic acid

Cat. No. B8660005
M. Wt: 252.27 g/mol
InChI Key: POAMAAURYZLIOI-UHFFFAOYSA-N
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Patent
US09156796B2

Procedure details

30.0 g of 4-(1-ethyl-propylamino)-3-nitro-benzoic acid ethyl ester were dissolved in 100 ml ethanol and 10 ml THF and 107 ml of 2 M aqueous sodium hydroxide solution were added. After stirring at room temperature over night, the reaction mixture was brought to pH 1 by addition of 2 M aqueous hydrochloric acid and extracted with ethyl acetate three times. The combined organic phases were dried over magnesium sulphate and concentrated to yield 27.0 g (100%) of 4-(1-ethyl-propylamino)-3-nitro-benzoic acid as a yellow solid.
Name
4-(1-ethyl-propylamino)-3-nitro-benzoic acid ethyl ester
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=1)C.C1COCC1.[OH-].[Na+].Cl>C(O)C>[CH2:13]([CH:12]([NH:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:20])=[O:3])=[CH:6][C:7]=1[N+:17]([O-:19])=[O:18])[CH2:15][CH3:16])[CH3:14] |f:2.3|

Inputs

Step One
Name
4-(1-ethyl-propylamino)-3-nitro-benzoic acid ethyl ester
Quantity
30 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)NC(CC)CC)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
107 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.